molecular formula C17H33NO7 B11929135 Propargyl-peg7-amine

Propargyl-peg7-amine

Cat. No.: B11929135
M. Wt: 363.4 g/mol
InChI Key: BZYBBAUUXGSTJD-UHFFFAOYSA-N
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Description

Propargyl-peg7-amine is a compound that features a propargyl group attached to a polyethylene glycol (PEG) chain with seven ethylene glycol units, terminated with an amine group. This compound is widely used in various fields due to its unique chemical properties, which include the ability to undergo click chemistry reactions and its solubility in both aqueous and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-peg7-amine can be synthesized through a multi-step process. One common method involves the reaction of propargyl alcohol with a PEG derivative. The PEG derivative is typically activated with a leaving group such as tosylate or mesylate, which then reacts with propargyl alcohol in the presence of a base to form the propargyl-PEG intermediate. This intermediate is then further reacted with ammonia or an amine to introduce the amine group at the terminal end .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts, such as manganese-based nanocatalysts, can enhance the efficiency of the reaction and reduce the environmental impact by allowing for milder reaction conditions and the use of recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions

Propargyl-peg7-amine undergoes various types of chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form carbonyl compounds.

    Reduction: The triple bond in the propargyl group can be reduced to form alkanes or alkenes.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alkanes or alkenes.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Propargyl-peg7-amine is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of propargyl-peg7-amine primarily involves its ability to undergo click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and selective formation of triazole linkages, which are stable and biocompatible. The propargyl group acts as the alkyne component, while the amine group can be used to attach the compound to various substrates .

Comparison with Similar Compounds

Similar Compounds

    Propargyl alcohol: Similar in structure but lacks the PEG chain and amine group.

    Propargyl amine: Similar but without the PEG chain.

    PEG-amine: Contains the PEG chain and amine group but lacks the propargyl group.

Uniqueness

Propargyl-peg7-amine is unique due to its combination of the propargyl group, PEG chain, and amine group. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C17H33NO7

Molecular Weight

363.4 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

InChI

InChI=1S/C17H33NO7/c1-2-4-19-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20-5-3-18/h1H,3-18H2

InChI Key

BZYBBAUUXGSTJD-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

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